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Abstract
4-Fluoro-1-iodo-2-methoxybenzene is a polysubstituted aromatic compound of significant

interest to the scientific community, particularly those in pharmaceutical research and organic

synthesis. Its unique arrangement of functional groups—a reactive iodine atom, an electron-

withdrawing fluorine atom, and an electron-donating methoxy group—makes it a versatile and

valuable building block for the construction of complex molecular architectures. The iodine

atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while

the fluorine and methoxy substituents provide mechanisms to fine-tune electronic properties,

metabolic stability, and binding interactions of target molecules. This guide provides a

comprehensive overview of the compound's physicochemical properties, reactivity, key

synthetic transformations, and applications, with a focus on providing field-proven insights for

researchers and drug development professionals.

Introduction: A Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the ability to precisely

and efficiently construct complex organic molecules is paramount. Halogenated aromatic

compounds are cornerstone intermediates, acting as versatile scaffolds for further

functionalization. 4-Fluoro-1-iodo-2-methoxybenzene (CAS No: 450-90-8) has emerged as a
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particularly strategic reagent.[1] The molecule features a trifecta of functionalities on a benzene

ring:

An Iodo Group: The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen

bonds in palladium-catalyzed cross-coupling reactions. Its relatively low bond dissociation

energy facilitates the critical oxidative addition step, enabling reactions to proceed under mild

conditions with high efficiency.[2][3]

A Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to

enhance metabolic stability, improve binding affinity, and modify physicochemical properties

like lipophilicity and pKa.[4]

A Methoxy Group: This electron-donating group influences the electronic properties of the

aromatic ring and can participate in key binding interactions (e.g., hydrogen bonding) in

biological targets.

This unique combination makes 4-Fluoro-1-iodo-2-methoxybenzene an ideal starting material

for creating libraries of compounds in drug discovery programs and for the synthesis of

advanced functional materials.

Physicochemical and Spectroscopic Profile
The fundamental properties of 4-Fluoro-1-iodo-2-methoxybenzene are summarized below.

This data is critical for experimental design, including solvent selection, reaction temperature,

and purification strategies.
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Property Value Source(s)

CAS Number 450-90-8 [1]

Molecular Formula C₇H₆FIO [1][5]

Molecular Weight 251.94 g/mol [5][6]

Appearance Solid

Purity Typically ≥97% [1]

Storage Temperature 2-8°C or Refrigerator [1]

SMILES COC1=C(C=CC(=C1)F)I [5]

InChI Key
MBHUTPUUHOAWCJ-

UHFFFAOYSA-N
[5]

Spectroscopic Characteristics
While detailed spectra are specific to the acquisition conditions, the expected characteristics

are as follows:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and

the methoxy group protons. The aromatic signals would exhibit coupling patterns (e.g.,

doublets, doublet of doublets) influenced by both the fluorine and iodine atoms. The methoxy

group would appear as a sharp singlet around 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon

attached to the iodine atom would be found at a relatively high field (low ppm value, ~85-90

ppm) due to the heavy atom effect, while the carbon attached to fluorine would show a large

one-bond C-F coupling constant.

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak

(M⁺) at m/z ≈ 252. The isotopic pattern would be simple due to the monoisotopic nature of

fluorine and iodine. Predicted adducts include [M+H]⁺ at m/z 252.95201.[5][6]

Chemical Reactivity and Key Transformations
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The primary utility of 4-Fluoro-1-iodo-2-methoxybenzene lies in its capacity to undergo a

variety of cross-coupling reactions, leveraging the high reactivity of the C-I bond. The diagram

below illustrates its role as a central hub for generating diverse molecular structures.
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Caption: Versatility of 4-Fluoro-1-iodo-2-methoxybenzene in synthesis.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically

between an aryl halide and an organoboron species.[7] The high reactivity of the C-I bond in 4-
Fluoro-1-iodo-2-methoxybenzene makes it an excellent substrate for this transformation,

allowing for the synthesis of complex biaryl structures often found in pharmaceuticals.[3][8]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II)

oxidation states. The C-I bond is weak enough to readily undergo oxidative addition to the

Pd(0) complex, initiating the catalytic cycle. A base is required to activate the boronic acid,

forming a more nucleophilic boronate species that facilitates the key transmetalation step.[9]
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 4-Fluoro-1-iodo-2-methoxybenzene (1.0 eq.), the desired arylboronic

acid (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

Solvent and Base Addition: Add a suitable solvent system (e.g., toluene, dioxane, often with

water) and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and

monitor by TLC or LC-MS until the starting material is consumed.

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl

acetate), and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-

nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[10][11] This

reaction allows for the coupling of aryl halides with a wide range of primary and secondary

amines.[12][13] The use of 4-Fluoro-1-iodo-2-methoxybenzene enables the direct

introduction of an amino group, leading to the synthesis of substituted anilines that are

prevalent in drug molecules.

Causality: Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the

C-I bond to a Pd(0) complex. The key difference is the subsequent step, where the amine

coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu) is

essential to deprotonate the coordinated amine, forming a palladium-amido complex.

Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0)

catalyst.[10][12] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is

critical for stabilizing the catalytic species and promoting the reductive elimination step.[13][14]

Reaction Setup: To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2

mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., KOt-Bu, 1.4 eq.).

Evacuate and backfill the tube with an inert gas.

Reagent Addition: Add 4-Fluoro-1-iodo-2-methoxybenzene (1.0 eq.), the amine (1.2 eq.),

and an anhydrous solvent (e.g., toluene or dioxane).

Heating: Seal the tube and heat the mixture (typically 80-110 °C) with stirring until the

reaction is complete as monitored by LC-MS.

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a

pad of Celite.

Purification: Concentrate the filtrate and purify the residue by flash column chromatography

to afford the desired aryl amine.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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Applications in Research and Drug Development
The scaffolds derived from 4-Fluoro-1-iodo-2-methoxybenzene are integral to the

development of new chemical entities (NCEs).

Pharmaceutical Development: This compound serves as a key intermediate in synthesizing

molecules for various therapeutic areas.[15] The fluoro-methoxy-aniline or fluoro-methoxy-

biaryl motifs are present in numerous bioactive molecules, including kinase inhibitors, GPCR

modulators, and anti-infective agents. The fluorine atom often blocks sites of metabolic

oxidation, increasing the drug's half-life, while the methoxy group can be a crucial hydrogen

bond acceptor in receptor binding pockets.

Organic Synthesis: Beyond pharmaceuticals, it is used to create complex molecules for

materials science, such as organic light-emitting diodes (OLEDs) and functional polymers,

where the electronic properties of the substituted aromatic ring are exploited.[15]

Agrochemicals: Similar to pharmaceuticals, the structural motifs are used in the design of

next-generation herbicides and pesticides with improved efficacy and environmental profiles.

Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory when handling 4-
Fluoro-1-iodo-2-methoxybenzene.

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if

swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335

(May cause respiratory irritation).[1]

Precautionary Measures:

Work in a well-ventilated fume hood.[16]

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[16][17]

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]
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In case of contact, rinse the affected area thoroughly with water and seek medical

attention if irritation persists.

Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator (2-

8°C), to ensure long-term stability.[1]

Conclusion
4-Fluoro-1-iodo-2-methoxybenzene is a high-value, strategic building block for chemical

synthesis. Its well-defined reactivity, centered on the labile carbon-iodine bond, provides a

reliable entry point for sophisticated molecular construction via powerful cross-coupling

reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of both

fluoro and methoxy substituents offers medicinal chemists critical tools to modulate the

biological and pharmacokinetic properties of new drug candidates. This guide has outlined its

core properties and provided the foundational knowledge for its effective and safe utilization in

a research and development setting.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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